molecular formula C11H12N2 B11729563 (S)-1-(quinolin-2-yl)ethan-1-amine

(S)-1-(quinolin-2-yl)ethan-1-amine

Cat. No.: B11729563
M. Wt: 172.23 g/mol
InChI Key: OSJLYUIRCUMENX-QMMMGPOBSA-N
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Description

(S)-1-(quinolin-2-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(quinolin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for chiral amines often involve:

    Asymmetric Catalysis: Using chiral catalysts to ensure high enantioselectivity.

    Biocatalysis: Employing enzymes to achieve the desired chirality.

    Continuous Flow Chemistry: Enhancing efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(quinolin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential as a drug candidate.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(quinolin-2-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.

    Quinoline Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(S)-1-(quinolin-2-yl)ethan-1-amine is unique due to its specific chirality and the presence of the quinoline ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-2-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

OSJLYUIRCUMENX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2C=C1)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

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